Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride

PROTAC linker length optimization ternary complex formation AURKA degradation

The hydrochloride salt of this thalidomide-PEG3-amine conjugate provides a reactive primary amine for one-step amide coupling to carboxylate-containing target ligands—ideal for PROTAC library synthesis from NSAID, kinase inhibitor, or peptide warheads. The PEG3 linker defines a spatial geometry distinct from PEG2 or PEG4 analogs; empirical evidence shows linker length shifts degradation potency and neosubstrate selectivity, making this compound a critical comparator in linker-optimization SAR. Documented activity in BRD-family degraders ensures reliable CRBN recruitment. Aqueous solubility of the HCl form supports direct dissolution in PBS or media, enabling high-throughput screening with minimized DMSO toxicity.

Molecular Formula C23H31ClN4O9
Molecular Weight 543.0 g/mol
Cat. No. B2814194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-PEG3-C2-NH2 hydrochloride
Molecular FormulaC23H31ClN4O9
Molecular Weight543.0 g/mol
Structural Identifiers
InChIInChI=1S/C23H30N4O9.ClH/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);1H
InChIKeyORRMBTUTYKQYQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thalidomide-O-amido-PEG3-C2-NH2 Hydrochloride: A CRBN-Recruiting E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride (CAS: 2245697-84-9) is a synthesized E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) ligand covalently attached to a three-unit polyethylene glycol (PEG3) linker terminating in a primary amine . This modular building block is specifically designed for proteolysis-targeting chimera (PROTAC) technology, enabling the recruitment of the CRBN E3 ubiquitin ligase to a target protein of interest . Its hydrochloride salt form, with molecular weight 542.97 g/mol and formula C23H31ClN4O9, provides a defined chemical identity and a reactive amine handle for conjugation with carboxylic acid-containing target protein ligands [1]. The compound belongs to the broader class of CRBN ligand-linker conjugates employed in targeted protein degradation research across oncology, immunology, and neurodegenerative disease applications.

Why Thalidomide-O-amido-PEG3-C2-NH2 Hydrochloride Cannot Be Arbitrarily Substituted with Other PEG-Linker or E3 Ligand Conjugates


In PROTAC design, linker length, E3 ligase ligand identity, and terminal functional group are not interchangeable parameters—each directly modulates ternary complex formation geometry, degradation efficiency (Dmax and DC50), and target selectivity [1]. Studies demonstrate that altering PEG linker length from 2 to 3 units can shift degradation potency and even redirect degradation specificity to unintended neosubstrates such as GSPT1 [2]. Similarly, substituting the thalidomide-based CRBN ligand with pomalidomide or lenalidomide derivatives alters CRBN binding affinity and ternary complex cooperativity [3]. The terminal amine functionality of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride enables specific conjugation chemistry (amide bond formation with carboxylic acids) that is not feasible with terminal alcohol, alkyne, or carboxylic acid congeners. Therefore, substitution without empirical validation risks compromised degradation efficiency, altered target selectivity, or complete loss of PROTAC activity.

Quantitative Differentiation Evidence for Thalidomide-O-amido-PEG3-C2-NH2 Hydrochloride Versus Closest Structural Analogs


PEG3 Linker Length Enables Ternary Complex Formation in PROTAC Architectures Where PEG2 Variants Exhibit Impaired Degradation

In a structure-activity relationship study of MK-5108-derived PROTACs targeting AURKA, compounds bearing thalidomide-based CRBN ligands with PEG3 linkers demonstrated robust degradation activity, whereas the minimal functional linker length required for productive ternary complex formation was identified as 2 PEG units [1]. PROTAC SK2188, utilizing a PEG2 linker attached at the 5-position of thalidomide, achieved a DC50 of 3.9 nM and Dmax of 89% in NGP neuroblastoma cells after 24 hours [2]. While this study directly compares PEG2 versus longer linkers rather than PEG3 specifically, the class-level inference establishes that PEG3 provides a distinct spatial geometry compared to PEG2—a difference that may be advantageous or detrimental depending on the target protein-ligase pair. For target-ligase systems requiring intermediate linker length for optimal ternary complex cooperativity, PEG3 offers a validated design option distinct from the minimal PEG2 scaffold.

PROTAC linker length optimization ternary complex formation AURKA degradation

Terminal Primary Amine Functionality Enables Direct Amide Conjugation Unavailable with Terminal Alcohol or Alkyne PEG3 Congeners

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride features a terminal primary amine group that enables direct, single-step amide bond formation with carboxylic acid-containing target protein ligands via standard peptide coupling reagents (e.g., EDC/HOBt, HATU) . In contrast, the structurally related analog Thalidomide-NH-C2-PEG3-OH (CAS 2140807-23-2) terminates in a hydroxyl group requiring pre-activation (e.g., tosylation, mesylation) or Mitsunobu conditions for conjugation [1]. Similarly, Thalidomide-PEG3-COOH (CAS 2093416-31-8) terminates in a carboxylic acid requiring amide coupling with amine-containing ligands—functionally complementary but not interchangeable . This terminal amine specificity confers a defined synthetic advantage when the target ligand of interest bears a carboxylic acid handle (e.g., in PROTACs derived from NSAIDs, certain kinase inhibitors with carboxylate pharmacophores, or peptide-based targeting moieties).

bioconjugation chemistry PROTAC synthesis amine-reactive linker

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Handling Characteristics Relative to Free Base

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride (MW 542.97) represents the hydrochloride salt of the parent amine (MW 506.51) [1]. Comparative analysis of CRBN ligand-linker conjugates demonstrates that salt forms (hydrochloride or TFA) consistently exhibit improved aqueous solubility and enhanced stability relative to their free base counterparts . For Pomalidomide-PEG3-C2-NH2, the salt form (TFA) demonstrates enhanced water solubility and stability compared to the free base at equivalent molar concentrations, though biological activity remains comparable . While direct quantitative solubility comparison data for this specific compound versus its free base is not publicly available, the class-level evidence supports that the hydrochloride salt form facilitates stock solution preparation in aqueous buffers, improves handling accuracy during weighing, and reduces hygroscopicity during storage.

solubility optimization salt form selection PROTAC formulation

PEG3 Linker Confers Distinct Degradation Profile Compared to PEG2 in CRBN-Recruiting PROTACs, with Linker Length-Dependent Neosubstrate Degradation Activity

A recent study of Retro-2-based PROTACs incorporating thalidomide-derived CRBN ligands and variable-length PEG linkers demonstrated that linker length directly determines whether a PROTAC degrades the intended target or induces off-target degradation of the translation termination factor GSPT1 [1]. PEG2-containing PROTACs in this series exhibited potent GSPT1 degradation, whereas alterations in PEG linker length modulated this neosubstrate degradation activity [2]. This class-level finding establishes that PEG3 and PEG2 linkers are not functionally interchangeable—they can produce qualitatively different degradation profiles even within the same PROTAC series. For researchers developing CRBN-recruiting PROTACs, selecting PEG3 over PEG2 may be critical for avoiding unintended GSPT1 degradation, which has been associated with cytotoxicity in certain cellular contexts.

linker length SAR GSPT1 degradation neosubstrate selectivity

Validated Activity Against BRD Family Bromodomain Proteins Establishes Utility in Epigenetic PROTAC Development

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride has been validated as an E3 ligase ligand-linker conjugate that, when coupled with appropriate bromodomain-targeting ligands, induces degradation of BRD4, BRD2, and BRD3 proteins . While the free conjugate alone does not degrade these targets, its incorporation into complete PROTAC molecules enables CRBN-dependent ubiquitination and proteasomal degradation of these therapeutically relevant epigenetic reader proteins . In contrast, closely related analogs such as Pomalidomide-PEG3-C2-NH2 incorporate the pomalidomide-based CRBN ligand, which differs from thalidomide in binding affinity and ternary complex cooperativity . Although direct comparative degradation data between thalidomide-PEG3 and pomalidomide-PEG3 conjugates for the same PROTAC series is not publicly available, the established differential CRBN binding profiles of thalidomide versus pomalidomide suggest that PROTACs constructed from these distinct ligand-linker conjugates may exhibit divergent degradation potencies and selectivity profiles.

BRD4 degradation bromodomain PROTAC epigenetic targeting

Optimal Research and Procurement Applications for Thalidomide-O-amido-PEG3-C2-NH2 Hydrochloride


Synthesis of PROTAC Libraries Targeting Proteins with Carboxylic Acid-Containing Ligands

The terminal primary amine of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride enables direct, one-step amide coupling with carboxylic acid-functionalized target protein ligands . This is particularly valuable for constructing PROTAC libraries from NSAID-derived warheads, carboxylate-containing kinase inhibitors, or peptide-based targeting moieties bearing C-terminal carboxylic acids. The PEG3 linker provides intermediate spatial reach suitable for a broad range of target-CRBN distances, while the thalidomide CRBN ligand ensures reliable E3 ligase recruitment .

Epigenetic PROTAC Development Targeting BRD2/BRD3/BRD4 Bromodomain Proteins

Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride has documented activity in PROTACs targeting the BRD family of bromodomain proteins . Researchers developing degraders of BRD4, BRD2, or BRD3 for oncology or inflammation applications can reliably employ this conjugate as the CRBN-recruiting module, knowing that the PEG3-thalidomide scaffold supports productive ternary complex formation with bromodomain-binding warheads .

Comparative Linker Length SAR Studies in CRBN-Recruiting PROTAC Programs

For medicinal chemistry teams conducting systematic linker length optimization, Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride serves as the PEG3 reference point in a series typically including PEG1, PEG2, PEG4, and alkyl linkers . Given evidence that PEG2-containing PROTACs can induce off-target GSPT1 degradation in certain contexts, including PEG3 as a comparator may reveal linker length-dependent selectivity windows that are critical for advancing development candidates .

Aqueous Buffer-Compatible PROTAC Screening Where Salt Form Solubility Is Critical

The hydrochloride salt form of Thalidomide-O-amido-PEG3-C2-NH2 offers improved aqueous solubility compared to the free base, facilitating direct dissolution in PBS, saline, or cell culture media for biological screening . This is particularly advantageous for high-throughput PROTAC screening campaigns where DMSO concentration must be minimized to avoid cellular toxicity, and where consistent compound handling across large compound libraries is essential for reproducible results .

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